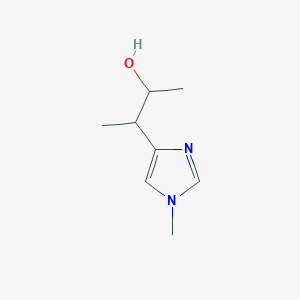

3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-(1-methylimidazol-4-yl)butan-2-ol |

InChI |

InChI=1S/C8H14N2O/c1-6(7(2)11)8-4-10(3)5-9-8/h4-7,11H,1-3H3 |

InChI Key |

PNTRGSZSISCKNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN(C=N1)C)C(C)O |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of 3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol can be determined.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Backbone and Side-Chain Analysis

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are instrumental in identifying the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The imidazole (B134444) ring protons typically appear in the downfield region (δ 6.5-8.0 ppm) due to the aromatic nature of the ring. The protons of the butanol side chain will be observed in the upfield region. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts:

Imidazole Ring Protons (H-2', H-5'): Expected to be singlets in the aromatic region.

N-Methyl Protons: A singlet further upfield.

Butanol Chain Protons (CH, CHOH, CH₃): These will show characteristic multiplicities (doublets, quartets, etc.) due to spin-spin coupling with neighboring protons.

Predicted ¹³C NMR Chemical Shifts:

Imidazole Ring Carbons (C-2', C-4', C-5'): Expected in the range of δ 115-140 ppm.

N-Methyl Carbon: A distinct signal in the upfield region.

Butanol Chain Carbons (C-1, C-2, C-3, C-4): Resonating at higher field, with the carbon bearing the hydroxyl group (C-2) being shifted downfield compared to the other aliphatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2' (imidazole) | ~7.5 | - |

| H-5' (imidazole) | ~6.8 | - |

| N-CH₃ | ~3.6 | ~33 |

| H-2 (CHOH) | ~3.8 | ~68 |

| H-3 (CH) | ~2.7 | ~40 |

| H-1 (CH₃) | ~1.2 (doublet) | ~20 |

| H-4 (CH₃) | ~1.1 (doublet) | ~18 |

| OH | Variable (broad singlet) | - |

| C-2' (imidazole) | - | ~138 |

| C-4' (imidazole) | - | ~135 |

| C-5' (imidazole) | - | ~118 |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Elucidating Complex Structural Relationships and Conformational Preferences

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from one-dimensional spectra and for determining the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the butanol side chain and confirming the assignment of adjacent protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the imidazole ring and the butanol side chain, as well as the position of the N-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help in determining the preferred conformation and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound, which is C₉H₁₆N₂O. The exact mass can distinguish it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (LC-MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. Analysis of these fragments provides valuable information about the molecule's structure.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion of this compound is expected to involve characteristic losses:

Loss of a water molecule (H₂O): From the alcohol functional group.

Cleavage of the butanol side chain: Leading to fragments corresponding to the imidazole moiety and various parts of the aliphatic chain.

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. docbrown.info

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z (predicted) | Possible Fragment Structure/Loss |

| 168.1317 | [M+H]⁺ (Protonated molecular ion) |

| 150 | [M+H - H₂O]⁺ |

| 125 | Cleavage at C2-C3 bond |

| 95 | Imidazole ring fragment |

| 81 | N-methylated imidazole fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for both the aromatic imidazole ring and the aliphatic butanol chain will appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the imidazole ring are expected in the 1500-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol will likely be observed around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the imidazole ring are often strong in the Raman spectrum.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=N (imidazole) | 1580-1650 | Stretching |

| C=C (imidazole) | 1500-1600 | Stretching |

| C-O (alcohol) | 1050-1150 | Stretching |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

For the compound this compound, specific crystallographic data has not been reported in the available literature. If such data were available, it would be presented in a table format, detailing key parameters of the crystal structure. An example of how such data would be structured is provided below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₄N₂O |

| Formula Weight | 154.21 |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a = Not Available Åb = Not Available Åc = Not Available Åα = Not Available °β = Not Available °γ = Not Available ° |

| Volume | Not Available ų |

| Z | Not Available |

| Density (calculated) | Not Available g/cm³ |

| Radiation | Not Available |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined through X-ray diffraction analysis. No experimental data for this compound was found in the searched literature.

Complementary Spectroscopic Techniques for Electronic Structure Characterization (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The specific wavelengths of light that are absorbed are characteristic of the molecule's electronic structure. This information can be used to identify functional groups and conjugated systems within the molecule.

For this compound, the imidazole ring contains π electrons that would be expected to give rise to characteristic absorptions in the UV region of the electromagnetic spectrum. However, no specific experimental UV-Vis spectroscopic data for this compound could be located in the reviewed scientific literature. If such data were available, it would typically be presented in a table listing the absorption maxima (λmax) and the corresponding molar absorptivities (ε).

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Not Available | Not Available | Not Available | Not Available |

Note: This table is for illustrative purposes only. No experimental UV-Vis absorption data for this compound was found in the searched literature.

Computational Chemistry and Theoretical Studies of 3 1 Methyl 1h Imidazol 4 Yl Butan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. For 3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the gas phase. nih.gov This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.

The geometry optimization would provide precise information on bond lengths, bond angles, and dihedral angles. For instance, the C-N and C=C bond lengths within the imidazole (B134444) ring would be expected to be intermediate between single and double bonds, indicative of its aromatic character. The bond angles around the sp3 hybridized carbons in the butanol chain would be close to the ideal tetrahedral angle of 109.5 degrees, with slight deviations due to steric hindrance between the bulky imidazole and methyl groups.

Hypothetical Optimized Geometrical Parameters for this compound Disclaimer: The following data is a hypothetical representation for illustrative purposes, as specific experimental or computational studies on this exact molecule were not found in the public domain.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C(imidazole)-C(butane) | 1.51 Å |

| Bond Length | C-O (alcohol) | 1.43 Å |

| Bond Length | O-H (alcohol) | 0.96 Å |

| Bond Angle | C-C-O (alcohol) | 109.5° |

| Dihedral Angle | H-O-C-C | ~60° (gauche) or ~180° (anti) |

Conformational Analysis and Energy Landscapes

The flexible butanol side chain of this compound allows for the existence of multiple conformations, or rotamers, due to rotation around its single bonds. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. researchgate.netox.ac.ukwolfram.com For this molecule, the most significant rotations would be around the C-C bonds of the butanol chain and the bond connecting the imidazole ring to the butanol chain.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, particularly on the nitrogen atoms and the π-system. The LUMO, on the other hand, would likely be distributed over the imidazole ring as well, representing the most favorable location for accepting an electron. The butanol side chain is expected to have a smaller contribution to the frontier orbitals. The energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors. pku.edu.cn

Hypothetical Frontier Molecular Orbital Data for this compound Disclaimer: The following data is a hypothetical representation for illustrative purposes, as specific experimental or computational studies on this exact molecule were not found in the public domain.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Potential Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.netresearchgate.net

In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. The oxygen atom of the hydroxyl group would also exhibit a region of negative potential. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the imidazole ring are expected to be in regions of positive potential, making them potential sites for interaction with nucleophiles or for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. The NBO method allows for the quantification of intramolecular charge transfer and hyperconjugative interactions. materialsciencejournal.orgwisc.edunih.gov

Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govliverpool.ac.ukipb.ptmodgraph.co.uk Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, can provide accurate predictions of chemical shifts. For this compound, the calculated chemical shifts would be expected to correlate well with experimental values, aiding in the assignment of the NMR spectrum. The protons and carbons of the imidazole ring would have characteristic chemical shifts reflecting its aromaticity, while the signals for the butanol chain would be in the aliphatic region.

Vibrational Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.govresearchgate.netsci.amrdd.edu.iq These computed frequencies correspond to the vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra. The calculated vibrational spectrum for this compound would show characteristic stretching frequencies for the O-H group of the alcohol, the C-H bonds of the imidazole ring and the alkyl chain, and the C=C and C-N bonds within the imidazole ring.

Hypothetical Predicted Spectroscopic Data for this compound Disclaimer: The following data is a hypothetical representation for illustrative purposes, as specific experimental or computational studies on this exact molecule were not found in the public domain.

| Spectroscopy | Feature | Hypothetical Predicted Value |

| ¹H NMR | Imidazole ring protons | 6.8 - 7.5 ppm |

| ¹H NMR | -CH(OH)- proton | ~3.8 ppm |

| ¹³C NMR | Imidazole ring carbons | 115 - 140 ppm |

| IR Frequency | O-H stretch | ~3400 cm⁻¹ |

| IR Frequency | C-H stretch (aromatic) | ~3100 cm⁻¹ |

| IR Frequency | C-H stretch (aliphatic) | 2850 - 3000 cm⁻¹ |

Mechanistic Investigations of Reactions Involving the Butanol Compound

Elucidation of Reaction Pathways in Synthetic Transformations

While specific synthetic transformations of 3-(1-methyl-1H-imidazol-4-yl)butan-2-ol are not widely documented, the synthesis of similar imidazole-containing compounds often involves multi-component reactions or stepwise functional group transformations. For instance, the synthesis of various imidazole (B134444) derivatives has been achieved through Mannich-base techniques and Claisen-Schmidt condensations. nih.govmdpi.commdpi.com The construction of the butanol side chain attached to the imidazole ring likely involves nucleophilic addition to a carbonyl compound or alkylation of an imidazole precursor.

One potential synthetic route could involve the reaction of a metallated 1-methylimidazole (B24206) derivative with a suitable electrophile like 3-methyl-1,2-epoxybutane. The reaction pathway would proceed via nucleophilic attack of the imidazole anion on one of the epoxide carbons, followed by protonation to yield the secondary alcohol. The regioselectivity of this reaction would be a key aspect to investigate, determining whether the nucleophile attacks the more or less substituted carbon of the epoxide.

Another plausible pathway could be the Grignard reaction of a 4-formyl- or 4-acetyl-1-methylimidazole with an appropriate Grignard reagent, followed by reduction. The elucidation of such pathways would involve the isolation and characterization of intermediates and byproducts, providing insight into the reaction's progression.

Role of Catalysis in Bond Formation and Stereocontrol

Catalysis plays a crucial role in the synthesis of complex molecules containing stereocenters, such as this compound, which has a chiral center at the carbon bearing the hydroxyl group. While specific catalytic systems for this compound are not described, related syntheses of chiral alcohols and imidazole derivatives utilize various catalytic strategies.

For instance, the use of copper(II) catalysts has been shown to be effective in the synthesis of certain imidazole derivatives. nih.gov In the context of creating the chiral butanol side chain, asymmetric catalysis would be paramount for achieving stereocontrol. Chiral ligands complexed to transition metals can facilitate enantioselective additions to carbonyls or enantioselective ring-opening of epoxides.

Furthermore, chemoenzymatic methods have been successfully employed for the kinetic resolution of racemic alcohols containing imidazole moieties. rsc.org Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. rsc.org The role of the catalyst in these transformations is to lower the activation energy of the reaction and to create a chiral environment that favors the formation of one stereoisomer over the other.

Characterization of Intermediate Species and Transition States

The direct observation and characterization of reaction intermediates and transition states are fundamental to understanding reaction mechanisms. For reactions involving this compound, this could involve a variety of spectroscopic and computational techniques.

In a hypothetical acid-catalyzed dehydration of this alcohol, a carbocation intermediate would be formed. masterorganicchemistry.com The structure and stability of this carbocation would be of significant interest. Spectroscopic methods such as NMR could potentially be used to observe long-lived intermediates under specific conditions (e.g., in superacid media). Computational chemistry, such as density functional theory (DFT) calculations, can be employed to model the structures and energies of reactants, intermediates, transition states, and products. These calculations can provide valuable insights into the geometry of the transition state and the energy barriers for different reaction pathways.

For catalytic reactions, techniques like in-situ spectroscopy (e.g., in-situ IR or NMR) can be used to monitor the reaction as it occurs, potentially identifying catalyst-substrate complexes or other transient species.

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are essential for determining the rate of a reaction and identifying the rate-determining step. For a reaction involving this compound, one could monitor the disappearance of the reactant or the appearance of the product over time using techniques like chromatography (GC or HPLC) or spectroscopy (UV-Vis or NMR).

By systematically varying the concentrations of reactants and catalysts, the reaction order with respect to each component can be determined, leading to the formulation of a rate law. For example, kinetic studies on the formation of 1-alkyl-3-methylimidazolium ionic liquids have shown that the reactions often follow SN2 kinetics. researchgate.net

The effect of temperature on the reaction rate can also be studied to determine the activation energy (Ea) of the reaction using the Arrhenius equation. This information is crucial for understanding the energy profile of the reaction and identifying the highest energy barrier, which corresponds to the rate-determining step. For instance, the activation energy for the H-D exchange reaction in certain carbenium ion-mediated processes has been determined to be in the range of 23–32 kJ/mol. researchgate.net

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [Butanol Compound] (M) | Initial [Reagent X] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10-4 |

| 2 | 0.2 | 0.1 | 2.4 x 10-4 |

| 3 | 0.1 | 0.2 | 4.8 x 10-4 |

This is a hypothetical table to illustrate the type of data obtained from kinetic studies.

Isotopic Labeling Experiments (e.g., H-D Crossover Studies) for Mechanistic Insight

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a reaction. For reactions involving this compound, deuterium (B1214612) labeling could provide significant insights.

For example, in an acid-catalyzed dehydration reaction, one could synthesize a version of the starting material where the hydrogen on the hydroxyl group is replaced with deuterium (R-OD). If the reaction proceeds through an E1 mechanism, the loss of the leaving group (HOD) would be followed by deprotonation of a neighboring carbon by a solvent molecule. If the solvent is water, one would not expect to see a primary kinetic isotope effect.

Alternatively, if a specific C-H bond is thought to be broken in the rate-determining step, that hydrogen can be replaced with deuterium. A primary kinetic isotope effect (kH/kD > 1) would be observed if this C-H bond is indeed broken in the slowest step of the reaction. H-D crossover experiments, where a mixture of deuterated and non-deuterated reactants is used, can provide information about the intermolecularity of proton transfer steps. The absence of crossover products would suggest an intramolecular process. Such studies have been instrumental in understanding mechanisms of H/D exchange of hydrocarbons over acid catalysts. researchgate.net

Molecular Level Biological Interactions and Enzyme Modulation

Exploration of Molecular Binding Modes with Target Biomolecules (e.g., Proteins, Enzymes)

The imidazole (B134444) moiety is a key structural feature that often dictates the molecular binding modes of compounds containing it. For imidazole-based inhibitors, a common mode of interaction with heme-containing enzymes, such as heme oxygenase (HO), involves the coordination of one of the nitrogen atoms of the imidazole ring to the iron atom of the heme group. mdpi.com This interaction is crucial for the inhibitory activity of these compounds. The hydrophobic portions of the molecule, in this case, the methyl and butanol side chains, are likely to interact with hydrophobic pockets within the enzyme's active site, further stabilizing the complex. mdpi.com

Studies on related imidazole-based compounds have shown that the orientation of the inhibitor within the active site is influenced by the substitution pattern on the imidazole ring and the nature of the side chains. nih.govnih.gov For 3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol, the 1-methyl group would prevent coordination of the N1 nitrogen to the heme iron, making the N3 nitrogen the likely coordinating atom. The butan-2-ol side chain would then position itself within the active site to maximize favorable interactions.

Characterization of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive, Reversible, Irreversible)

Imidazole derivatives have been characterized as inhibitors of various enzymes, with the mechanism of inhibition often being competitive. mdpi.com In the context of heme oxygenase, imidazole-based inhibitors act by competing with the natural substrate, heme, for binding to the active site. The coordination of the imidazole nitrogen to the heme iron directly prevents the binding and subsequent degradation of heme, characteristic of competitive inhibition. mdpi.com

The inhibition is typically reversible, as the coordination bond between the imidazole nitrogen and the heme iron is generally not covalent. The reversibility of inhibition is an important characteristic, as it allows for the potential of the inhibitor's effects to be diminished upon its clearance from the body. While less common, irreversible inhibition by imidazole-containing compounds can occur if the molecule contains a reactive group that forms a covalent bond with the enzyme.

Structure-Activity Relationship (SAR) Studies for Modified Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For imidazole-based inhibitors of enzymes like heme oxygenase, several structural features have been shown to influence activity.

The nature and position of substituents on the imidazole ring are critical. Methylation at the N1 position, as in this compound, can influence the electronic properties of the ring and its binding affinity. The length and composition of the linker between the imidazole ring and other functionalities also play a significant role. nih.gov For instance, studies on α-(1H-imidazol-1-yl)-ω-phenylalkanes have shown that a five-atom linker between the imidazole and phenyl moieties resulted in the most potent compounds. nih.gov

The presence of functional groups on the side chain, such as the hydroxyl group in the butan-2-ol moiety, can provide additional interaction points, such as hydrogen bonds, with the enzyme's active site, potentially enhancing binding affinity. The stereochemistry of chiral centers, like the one in the butan-2-ol side chain, can also have a profound impact on biological activity. nih.gov

| Compound Analogue | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Imidazole-dioxolanes | Introduction of a dioxolane ring | Selective for HO-1 isozyme | nih.gov |

| α-(1H-imidazol-1-yl)-ω-phenylalkanes with heteroatoms | Introduction of oxygen or sulfur in the alkyl linker | Oxygen decreased potency, while sulfur increased potency towards HO-1 | nih.gov |

| 1-Aryl-2-(1H-imidazol-1-yl)ethanones | Variation of the aryl group | Halogen-substituted and larger hydrocarbon residues on the aryl moiety improved potency | researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to their receptor targets. ekb.egnih.govjbcpm.comphyschemres.org These methods can provide valuable insights into the binding mode, binding affinity, and the key interactions between a ligand, such as this compound, and its target enzyme.

In a typical molecular docking study, the three-dimensional structure of the ligand is placed into the active site of the receptor, and various conformations and orientations are sampled to find the most favorable binding pose. The scoring functions used in docking can then estimate the binding free energy, providing a prediction of the ligand's potency. jbcpm.com

Molecular dynamics simulations can further refine the docked complex, allowing for the observation of the dynamic behavior of the ligand-receptor system over time. This can reveal important information about the stability of the binding mode and the role of solvent molecules in the interaction. For imidazole-based inhibitors, these simulations can help to confirm the coordination of the imidazole nitrogen to the heme iron and to identify other important interactions within the active site. mdpi.com

Modulation of Specific Biochemical Pathways and Protein Targets (e.g., Heme Oxygenase, ATP Synthase, Kinases)

The primary target for many imidazole-based compounds is heme oxygenase (HO) , an enzyme involved in the degradation of heme. mdpi.comnih.govnih.gov By inhibiting HO-1, which is often overexpressed in cancer cells, these compounds can sensitize tumors to chemotherapy. mdpi.com

While direct evidence for the interaction of this compound with ATP synthase is lacking, some imidazole-containing compounds have been shown to inhibit this enzyme complex, which is crucial for cellular energy production. nih.govnih.gov Inhibition of ATP synthase can be a therapeutic strategy in various diseases, including cancer and tuberculosis. nih.gov

The imidazole scaffold is also present in numerous protein kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the imidazole ring to participate in hydrogen bonding and other interactions makes it a valuable component in the design of kinase inhibitors.

Synthesis and Characterization of Derivatives and Analogues of 3 1 Methyl 1h Imidazol 4 Yl Butan 2 Ol

Systematic Modification of the Butanol Side Chain for Structure-Activity Relationship Exploration

The butanol side chain of 3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol presents several opportunities for modification to probe the SAR. Key parameters for investigation include the length of the alkyl chain, the position and nature of the hydroxyl group, and the introduction of other functional groups.

A study on related 4-substituted imidazoles, specifically 4-[1-(1-naphthyl)ethyl]-1H-imidazole, explored the impact of modifying the benzylic position of the side chain. nih.gov While not a direct analogue, the principles of modifying the carbon bridge substituent are highly relevant. In this study, the methyl group on the carbon adjacent to the imidazole (B134444) ring was replaced with hydrogen, hydroxyl, methoxy, carbonyl, or trifluoromethyl groups. nih.gov The findings indicated that the nature of this substituent plays a critical role in biological activity and receptor selectivity. nih.gov For instance, the desmethyl and hydroxy analogues retained potent agonist activity at α2-adrenoceptors, whereas other modifications led to a decrease in potency. nih.gov

Applying this logic to the this compound scaffold, systematic modifications could be envisioned to explore SAR for a given biological target. These modifications could include:

Varying Alkyl Chain Length: Synthesizing analogues with shorter (propanol) or longer (pentanol, hexanol) side chains to determine the optimal length for target engagement.

Altering Hydroxyl Position: Moving the hydroxyl group from the 2-position to the 1-, 3-, or 4-position of the butane (B89635) chain to assess the importance of its location for hydrogen bonding interactions.

Modification of the Hydroxyl Group: Converting the alcohol to an ether (e.g., methoxy) or an ester to evaluate the necessity of the hydrogen bond donor capability. nih.gov

Introducing Substituents: Adding alkyl groups (e.g., 3,3-dimethyl analogues) or other functionalities to the butanol chain to explore steric and electronic effects.

These systematic changes allow for a detailed mapping of the chemical space around the core scaffold, providing crucial insights into the structural requirements for optimal biological activity.

| Modification Type | Example Analogue Name | Rationale for Synthesis |

|---|---|---|

| Chain Length Variation | 2-(1-Methyl-1H-imidazol-4-yl)propan-1-ol | Investigate impact of chain length on binding pocket occupancy. |

| Hydroxyl Position Isomerism | 4-(1-Methyl-1H-imidazol-4-yl)butan-2-ol | Determine optimal position for hydrogen bonding interactions. |

| Hydroxyl Group Derivatization | 4-(2-Methoxybutan-3-yl)-1-methyl-1H-imidazole | Assess the role of the hydroxyl as a hydrogen bond donor vs. acceptor. |

| Alkyl Substitution | 3-(1-Methyl-1H-imidazol-4-yl)-3-methylbutan-2-ol | Explore steric tolerance within the binding site. |

Derivatization and Substitution Patterns on the Imidazole Heterocycle

The imidazole ring is a versatile heterocycle that can be functionalized at several positions to modulate the electronic properties, solubility, and metabolic stability of the molecule. researchgate.netjopir.inchemijournal.com For the 1-methyl-1H-imidazol-4-yl core, the primary sites for further derivatization are the C2, and C5 positions.

Substitution at the C2-Position: The C2 position of the imidazole ring is relatively electron-deficient and can be susceptible to nucleophilic substitution, particularly after activation (e.g., via lithiation). Alternatively, building the imidazole ring from scratch allows for the introduction of a substituent at this position. For example, reacting an α-haloketone with an amidine is a classic method for synthesizing 2-substituted imidazoles. chemijournal.com Introducing small alkyl, aryl, or electron-withdrawing groups at the C2 position can significantly alter the molecule's interaction with its biological target.

Substitution at the C5-Position: The C5 position is adjacent to the butanol side chain. Substitution at this position can influence the orientation of the side chain and introduce new interactions with a binding pocket. Synthetic strategies often involve multi-component reactions or the cyclization of appropriately substituted precursors to achieve substitution at specific positions. researchgate.net For instance, a four-component reaction involving an aldehyde, an amine, a 1,2-dicarbonyl compound, and ammonia (B1221849) (or an ammonia source) can yield highly substituted imidazoles. researchgate.net

A recent study detailed a method for synthesizing 4-alkyl-2-chloro imidazoles, which could then undergo further functionalization at the C2 position via cross-coupling reactions. nih.gov This highlights a strategy where the C4-substituent is first installed, followed by derivatization of other ring positions.

| Position | Substituent Type | Synthetic Strategy | Potential Impact |

|---|---|---|---|

| C2 | Halogen (e.g., -Cl, -Br) | Halogenation of the imidazole precursor. | Provides a handle for further cross-coupling reactions. |

| C2 | Small Alkyl (e.g., -CH3) | Use of a substituted amidine in ring synthesis. | Probes steric and hydrophobic interactions. |

| C5 | Aryl Group | Multi-component synthesis (e.g., Radziszewski reaction). | Introduces potential for pi-stacking interactions. |

| C5 | Nitro Group (-NO2) | Nitration of the imidazole ring. | Modulates electronic properties and acts as a hydrogen bond acceptor. |

Design and Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation of a flexible molecule like this compound, medicinal chemists often design and synthesize conformationally restricted analogues. By locking the molecule into a more rigid structure, it is possible to reduce the entropic penalty upon binding to a target, potentially leading to increased potency and selectivity.

Several cyclization strategies can be employed:

Fused Ring Systems: One approach is to create a fused ring system that incorporates the imidazole ring and part of the side chain. For example, an intramolecular cyclization could link the C5 position of the imidazole to a carbon on the butanol chain, creating a bicyclic system. Such strategies have been successfully used to improve the potency of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors by reducing the number of rotatable bonds. nih.gov

Macrocyclization: Another strategy involves linking the butanol side chain back to another part of the molecule, such as the N1-methyl group or a substituent on the imidazole ring, to form a macrocycle. This approach is particularly common in peptide chemistry but can be applied to small molecules to constrain their global conformation. nih.govrsc.orgresearchgate.net

Introduction of Rigid Groups: Incorporating rigid units like double bonds, triple bonds, or small rings (e.g., cyclopropane) within the butanol side chain can also restrict conformational freedom.

The synthesis of these constrained analogues often requires multi-step synthetic routes. For example, the synthesis of trans-3-imidazolylflavanones created a rigid, fused heterocyclic system to explore antifungal agents, demonstrating how cyclization can lock the relative orientation of the imidazole and an adjacent aryl ring. rsc.org

Exploration of Bioisosteric Replacements to Modulate Molecular Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic profiles. Both the imidazole ring and the butanol side chain of the parent compound are amenable to bioisosteric replacement.

Imidazole Ring Bioisosteres: The imidazole ring is often replaced with other five-membered aromatic heterocycles.

Pyrazole (B372694): Pyrazole is a common bioisostere for imidazole. It has a similar size and shape but different hydrogen bonding patterns and electronic distribution. In the development of angiotensin II receptor antagonists, replacing the imidazole ring of losartan (B1675146) with a pyrazole resulted in compounds with similar potency. nih.gov Pyrazoles have been successfully used as imidazole replacements in developing CNS-penetrant compounds. acs.org

Triazole: 1,2,3- and 1,2,4-triazoles can also serve as imidazole bioisosteres. They offer different vectors for hydrogen bonding and can alter the metabolic stability of the compound. nih.gov

Tetrazole: A tetrazole ring is a well-known bioisostere for a carboxylic acid but can also be used to replace other heterocyclic systems to modulate acidity and lipophilicity. researchgate.netrsc.orgbeilstein-journals.orgbohrium.comnih.gov

Butanol Side Chain Bioisosteres: The 2-hydroxybutyl group can be replaced with other functionalities that mimic its hydrogen bonding and steric properties.

Amide and Reversed Amide: An amide linkage can be incorporated to mimic the hydrogen bonding capabilities of the hydroxyl group while introducing different conformational preferences.

Sulfonamide: A sulfonamide group can also act as a hydrogen bond donor and acceptor, offering a different geometric arrangement compared to the alcohol.

Heterocyclic Replacements: Small heterocycles like oxadiazoles (B1248032) or thiadiazoles can be used to replace portions of the side chain, maintaining hydrogen bonding capacity while improving metabolic stability.

The choice of a particular bioisostere depends on the specific properties that need to be optimized, such as improving membrane permeability, blocking a site of metabolism, or altering receptor-binding interactions. nih.gov

| Original Group | Bioisostere | Key Property Change | Example Application Area |

|---|---|---|---|

| Imidazole | Pyrazole | Altered H-bonding pattern, pKa, and dipole moment. | Antihypertensives, CNS agents. nih.govacs.org |

| Imidazole | 1,2,4-Triazole | Different N-atom arrangement, metabolic stability. | CB1 receptor antagonists. nih.gov |

| Hydroxyethyl | Carboxamide | Increased rigidity, altered H-bonding geometry. | General peptidomimetics. |

| Hydroxyethyl | Sulfonamide | Different acidity and H-bonding vectors. | Enzyme inhibitors. |

Advanced Analytical Methodologies for Purity, Quantification, and Isomer Separation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric/Diastereomeric Separation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like imidazole (B134444) derivatives. researchgate.netptfarm.pl It is widely applied for both purity determination and the challenging task of separating stereoisomers.

Due to the presence of two stereogenic centers, 3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol can exist as two pairs of enantiomers (diastereomers). Chiral Stationary Phase (CSP) HPLC is the most effective method for separating these enantiomers and determining the enantiomeric excess (ee). ptfarm.pl Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated remarkable enantioselective capabilities for a wide range of chiral compounds, including imidazole derivatives. researchgate.netnih.gov

These CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(4-methylbenzoate), create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities. ptfarm.plmdpi.com This differential interaction leads to different retention times, allowing for their separation and quantification. The choice of mobile phase—typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like 2-propanol or ethanol—is critical for achieving optimal resolution. ptfarm.pl

Table 1: Examples of Chiral Stationary Phases for Separation of Imidazole Derivatives

| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition | Application Notes |

|---|---|---|

| Cellulose tris(4-methylbenzoate) | n-Hexane / 2-Propanol / Diethylamine | Effective for a broad range of imidazole derivatives; modifier composition is key to optimizing resolution. ptfarm.pl |

| Amylose tris(3,5-dimethylphenylcarbamate) | Polar Organic Solvents (e.g., Methanol (B129727), Ethanol) | Provides high enantioselectivity for various stereogenic compounds; performance is influenced by column temperature. mdpi.com |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Optimized based on pH, water content, and organic modifier | Used in packed fused-silica capillaries to investigate retention, resolution, and peak efficiency. researchgate.net |

| Cyclodextrin-based CSPs | Acetonitrile (B52724) / Water (with acid modifier) | Achieves successful enantioresolution through inclusion complexation mechanisms. researchgate.netnih.gov |

Beyond chiral separations, both normal-phase (NP) and reversed-phase (RP) HPLC are used for purity assessment and quantification. Method optimization is crucial to ensure accuracy, precision, and robustness. researchgate.netoup.com

In Reversed-Phase HPLC , the most common mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.govresearchgate.net For imidazole compounds, the mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. oup.comnih.gov Key parameters for optimization include:

Mobile Phase Composition: The ratio of organic modifier to aqueous buffer affects the retention time and resolution. Increasing the organic content generally decreases retention time. researchgate.net

pH of the Buffer: The pH influences the ionization state of the imidazole ring, which significantly impacts retention and peak shape. For imidazole derivatives, a slightly acidic pH (e.g., 3.2 to 4.7) is often optimal. oup.comresearchgate.net

Column Temperature: Adjusting the temperature can alter selectivity and improve peak efficiency. oup.com

Flow Rate: Optimizing the flow rate can improve separation efficiency and reduce analysis time. researchgate.net

In Normal-Phase HPLC , a polar stationary phase is used with a non-polar mobile phase. This mode is particularly useful for separating isomers and is often employed in chiral separations with polysaccharide-based CSPs. nih.gov

Table 2: HPLC Method Optimization Parameters for Imidazole Derivatives

| Parameter | Condition A | Condition B | Expected Outcome of Change |

|---|---|---|---|

| Mobile Phase | Methanol: 0.025 M KH₂PO₄ (50:50, v/v) | Methanol: 0.025 M KH₂PO₄ (70:30, v/v) | Increased methanol content (Condition B) will decrease retention times. nih.gov |

| pH | 4.7 | 3.2 | Lowering the pH (Condition B) can increase the retention of basic compounds like imidazoles on a reversed-phase column. oup.comresearchgate.net |

| Column | C18 (nonpolar) | C8 (less nonpolar) | A C8 column (Condition B) will generally result in shorter retention times for hydrophobic analytes compared to a C18 column. researchgate.net |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | A lower flow rate (Condition B) may increase resolution but will also increase the total run time. oup.com |

Gas Chromatography (GC) for Volatile Derivatives and Stereoisomer Analysis

Gas Chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. While some imidazole derivatives can be analyzed directly, analysis of this compound may benefit from derivatization to increase its volatility and thermal stability, particularly due to the polar hydroxyl group. gdut.edu.cn

For the separation of stereoisomers, chiral GC is a viable approach. This can be accomplished using a chiral stationary phase, which are columns coated with a chiral selector (e.g., cyclodextrin (B1172386) derivatives). The differential interaction between the enantiomers of the analyte and the chiral stationary phase leads to their separation. Alternatively, the analyte can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

The coupling of GC with Mass Spectrometry (GC/MS) provides a powerful tool for both separation and identification. gdut.edu.cnnih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to spectral libraries or through interpretation of the fragmentation pattern. sums.ac.irjmchemsci.com

For this compound, electron impact (EI) ionization would likely produce a characteristic fragmentation pattern. Key fragments would arise from the cleavage of bonds adjacent to the hydroxyl group and the imidazole ring.

Table 3: Predicted Key Mass Fragments for this compound in GC/MS

| m/z Value (Mass/Charge) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [M]⁺ | Molecular Ion |

| 139 | [M - CH₃]⁺ | Loss of a methyl group |

| 111 | [M - CH₃CHO]⁺ | Loss of acetaldehyde (B116499) from McLafferty rearrangement or cleavage |

| 95 | C₅H₇N₂⁺ | Imidazole ring with methyl and methylene (B1212753) group |

| 82 | C₄H₆N₂⁺ | Methylimidazole cation |

| 45 | C₂H₅O⁺ | Fragment containing the hydroxylated ethyl group |

Note: This table represents predicted fragments; actual fragmentation would need to be confirmed experimentally.

Typical GC/MS analysis involves a temperature-programmed oven to ensure efficient separation of compounds with different boiling points. nih.gov The use of a capillary column, such as a HP-5MS, provides high resolution. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separations

For the chiral resolution of this compound, chiral selectors are added to the background electrolyte (BGE). Cyclodextrins (CDs), such as native β-CD or derivatized versions like hydroxypropyl-β-CD (HP-β-CD), are the most commonly used chiral selectors for imidazole compounds. nih.gov The enantiomers of the analyte form transient inclusion complexes with the CD cavity, and the different binding constants of these diastereomeric complexes result in different migration times. nih.gov

The optimization of a chiral CE method involves several key parameters:

Chiral Selector: The type (e.g., α-, β-, γ-CD) and concentration of the cyclodextrin are critical for achieving separation. nih.gov

Buffer pH: The pH of the BGE determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF), both of which are crucial for migration and separation. nih.gov

Applied Voltage: Higher voltages can lead to faster separations and sharper peaks, but also generate more Joule heating. labcompare.com

Temperature: Capillary temperature affects buffer viscosity and complexation kinetics, thereby influencing resolution. nih.gov

Organic Modifiers: The addition of organic solvents like methanol or acetonitrile to the BGE can modify the selectivity and improve solubility.

A chemometric approach can be used to systematically optimize these parameters to achieve the most efficient separation. nih.gov For N-imidazole derivatives, optimal separations have been achieved using a low pH phosphate buffer (pH 2.5) containing HP-α-CD or HP-β-CD as the chiral selector. nih.gov

Pre-column and Post-column Derivatization Strategies for Enhanced Detection and Separation

In the analysis of "this compound," derivatization is a key chemical modification technique employed to enhance its detectability and improve chromatographic separation, particularly when dealing with trace-level quantification and isomer separation. researchgate.netresearchgate.net This process involves reacting the analyte with a derivatizing agent to form a new compound with more desirable properties for analysis by methods such as High-Performance Liquid Chromatography (HPLC). researchgate.netwelch-us.com The primary functional group targeted for derivatization in this molecule is the secondary alcohol (-OH), which can be modified to attach a chromophore or fluorophore, thereby significantly increasing its response to UV-Visible or fluorescence detectors. researchgate.netnih.gov Furthermore, as the compound contains a chiral center at the carbon bearing the hydroxyl group, chiral derivatization is essential for the separation and quantification of its enantiomers. wikipedia.org

Derivatization strategies are broadly categorized into pre-column and post-column techniques, each with distinct advantages and applications in the analysis of "this compound." libretexts.orgactascientific.com

Pre-column Derivatization

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the HPLC system. shimadzu.com This is the more common approach as it offers greater flexibility in reaction conditions and can also be used to improve the chromatographic behavior of the analyte. researchgate.net For "this compound," pre-column derivatization is particularly useful for attaching a UV-absorbing or fluorescent tag to the hydroxyl group, as the native molecule may lack a sufficiently strong chromophore for sensitive detection. welch-us.com

For Enhanced UV-Visible Detection:

A common strategy is to introduce a highly conjugated aromatic moiety to the molecule. libretexts.org Reagents like benzoyl chloride or 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) can react with the secondary alcohol to form esters with strong UV absorbance, facilitating detection at wavelengths where background interference is minimal. researchgate.netlibretexts.orgsdiarticle4.com

For Enhanced Fluorescence Detection:

For even greater sensitivity, fluorescent derivatizing agents are employed. researchgate.netlibretexts.org Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride react with alcohols to produce highly fluorescent derivatives. researchgate.netsdiarticle4.com These derivatives can be detected at very low concentrations, making this approach ideal for trace analysis in complex matrices. researchgate.net

For Isomer Separation (Chiral Derivatization):

Since "this compound" is a chiral molecule, separating its enantiomers is crucial for stereoselective studies. Pre-column derivatization with a chiral derivatizing agent (CDA) converts the enantiomeric pair into diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a non-chiral stationary phase. mdpi.com A well-known example is the use of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride to form diastereomeric esters with the alcohol. wikipedia.org The separation and quantification of these diastereomers by HPLC allow for the determination of the enantiomeric excess of the original sample. wikipedia.org

The following table summarizes potential pre-column derivatization reagents for "this compound":

| Derivatization Goal | Reagent | Target Functional Group | Resulting Derivative | Detection Method |

| Enhanced UV Detection | Benzoyl chloride | Secondary Alcohol | Benzoyl ester | UV-Vis |

| Enhanced UV Detection | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Secondary Alcohol | Dinitrophenyl ether | UV-Vis |

| Enhanced Fluorescence Detection | Dansyl chloride | Secondary Alcohol | Dansyl ester | Fluorescence |

| Enhanced Fluorescence Detection | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Alcohol | FMOC-ester | Fluorescence |

| Chiral Separation | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Secondary Alcohol | Diastereomeric Mosher's esters | UV-Vis or Fluorescence |

| Chiral Separation | Camphorsultam-dichlorophthalic acid (CSDP acid) | Secondary Alcohol | Diastereomeric CSDP esters | UV-Vis |

Post-column Derivatization

Post-column derivatization occurs after the analyte has been separated on the HPLC column but before it reaches the detector. welch-us.com This technique is advantageous as it avoids the potential for the derivatization reaction to produce multiple products or byproducts that could complicate the chromatogram. actascientific.com The reaction is typically rapid and takes place in a reaction coil placed between the column and the detector. actascientific.com

For "this compound," a post-column reaction could be designed to introduce a chromophore or fluorophore specifically for detection purposes without altering the chromatographic separation of the parent compound. For instance, a reagent that selectively reacts with the alcohol group under mild conditions could be continuously mixed with the column effluent.

A significant advantage of post-column derivatization is that the separation of the original, underivatized analytes is performed, which can be simpler than separating potentially more complex derivative products. welch-us.com However, this approach requires specialized equipment, including an additional pump for the reagent and a reaction module, and can lead to some band broadening due to the extra-column volume. actascientific.com

The following table outlines the key differences and research findings related to pre- and post-column derivatization strategies:

| Feature | Pre-column Derivatization | Post-column Derivatization | Research Findings |

| Reaction Timing | Before chromatographic separation | After chromatographic separation | Pre-column derivatization is more widely reported due to its simpler experimental setup. researchgate.net |

| Reaction Conditions | More flexible, can use harsher conditions (e.g., heating) | Must be rapid and occur at or near ambient temperature | Pre-column reactions with reagents like FMOC-Cl often require controlled temperature and time to ensure complete reaction. |

| Chromatography | Separation of derivatives | Separation of original analytes | Chiral derivatization is almost exclusively a pre-column technique to form diastereomers that can be separated on achiral columns. wikipedia.org |

| Byproducts | Can interfere with chromatography | Do not interfere with separation, but can affect detection | Post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) for primary amines is advantageous because the reagent itself is non-fluorescent. sdiarticle4.com |

| Instrumentation | Standard HPLC system | Requires extra pump and reaction coil | Automated pre-column derivatization can be performed by modern autosamplers, minimizing manual labor and improving reproducibility. shimadzu.com |

| Sensitivity | Generally high, especially with fluorescent tags | Can be limited by reaction kinetics and dilution | Both techniques can significantly enhance detection limits compared to direct analysis of the underivatized compound. nycu.edu.tw |

Stereochemical Purity and Isomeric Characterization of 3 1 Methyl 1h Imidazol 4 Yl Butan 2 Ol

Methods for Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Determining the stereochemical composition of a sample containing stereoisomers of 3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol necessitates precise analytical techniques. The most common and effective methods involve chromatographic and spectroscopic approaches that can differentiate between the subtle structural differences of stereoisomers.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a foremost technique for separating and quantifying enantiomers and diastereomers. ptfarm.pl For imidazole (B134444) derivatives, chiral stationary phases (CSPs) are particularly effective. ptfarm.plresearchgate.net These phases create a chiral environment where the different stereoisomers interact with varying affinities, leading to different retention times and allowing for their separation and quantification. Diastereomers, having different physical properties, can often be separated on standard, non-chiral columns, while the separation of enantiomers requires a chiral environment.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio. Diastereomers have distinct NMR spectra, and by integrating the signals corresponding to each diastereomer, their relative concentrations can be calculated. To determine enantiomeric excess, a chiral derivatizing agent (CDA) can be used. cam.ac.uk The CDA reacts with the enantiomers of this compound to form new compounds that are diastereomers of each other. These newly formed diastereomers can then be distinguished and quantified by NMR.

The table below summarizes the primary analytical methods used for these determinations.

| Method | Analyte | Principle | Key Advantages |

| Chiral HPLC | Enantiomers | Differential interaction with a chiral stationary phase leads to separation. ptfarm.pl | High resolution and accuracy for ee determination. |

| Standard HPLC/GC | Diastereomers | Different physical properties result in different retention times on achiral columns. | Straightforward method for dr determination. |

| NMR Spectroscopy | Diastereomers | Diastereomers are distinct compounds with different chemical shifts and coupling constants. | Provides structural information and accurate dr quantification. |

| NMR with Chiral Derivatizing Agents | Enantiomers | Converts enantiomers into diastereomers, which can be distinguished by NMR. cam.ac.uk | Rapid analysis without the need for chromatographic separation. |

Absolute Configuration Determination Using Spectroscopic (e.g., Chiroptical Methods) and Diffraction Techniques

Once the stereoisomers are separated and their purity is established, determining their absolute configuration (the actual 3D arrangement of atoms, designated as R or S) is the next critical step. This cannot be predicted from optical rotation alone and requires specialized techniques. pearson.com

X-ray Diffraction: Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a molecule. nih.gov This technique involves irradiating a single crystal of a pure enantiomer with X-rays. The resulting diffraction pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. nih.gov While no specific crystal structure for this compound is publicly available, the structures of closely related imidazole derivatives have been resolved using this method, demonstrating its applicability. nih.govnih.gov

For example, the crystal structure of a similar compound, rac-(S)-2-(1H-Imidazol-1-yl)-3-methylbutan-1-ol, was determined, providing detailed information on bond lengths, angles, and intermolecular interactions. nih.govnih.gov

Spectroscopic (Chiroptical) Methods: Chiroptical methods measure the differential interaction of chiral molecules with polarized light. These techniques are crucial when suitable crystals for X-ray diffraction cannot be obtained.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and can be compared to theoretical calculations or data from compounds of known absolute configuration to make an assignment. Studies on chiral imidazole π-conjugated derivatives have highlighted how their chiroptical properties can be characterized. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. The shape of the ORD curve, known as a Cotton effect, is characteristic of the stereochemistry of the molecule.

The following table outlines these determinative techniques.

| Technique | Principle | Information Obtained |

| Single-Crystal X-ray Diffraction | Analysis of X-ray diffraction patterns from a single crystal. nih.gov | Unambiguous 3D molecular structure and absolute configuration. nih.gov |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. rsc.org | Provides a spectroscopic fingerprint of an enantiomer, allowing for configuration assignment through comparison. |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with the wavelength of light. | The sign of the Cotton effect can be correlated to the absolute configuration. |

Impact of Stereochemistry on Molecular Recognition and Biological Efficacy

The stereochemistry of a molecule is critically important in biological systems, as interactions with enzymes, receptors, and other biological macromolecules are highly stereospecific. mhmedical.com The distinct three-dimensional shapes of the stereoisomers of this compound mean they will interact differently with chiral biological targets.

This principle of stereospecificity is a cornerstone of medicinal chemistry and pharmacology. nih.govnih.gov One stereoisomer (the eutomer) may exhibit the desired therapeutic effect, while another (the distomer) could be less active, inactive, or even cause unwanted side effects. researchgate.net For instance, research on other chiral compounds has shown that different stereoisomers can have vastly different biological activities. The four stereoisomers of the insect pheromone 4-methylheptan-3-ol are active towards different insect species, a clear example of stereochemistry dictating biological function. mdpi.com

The interaction between a small molecule and a biological target, such as an enzyme's active site or a receptor's binding pocket, is often compared to a lock and key mechanism. The chiral target will preferentially bind to the stereoisomer that has the complementary shape. Consequently, the four stereoisomers of this compound are expected to display unique biological profiles.

The conceptual impact of stereochemistry on biological efficacy is summarized in the table below.

| Stereoisomer | Interaction with Chiral Target | Potential Biological Outcome |

| Isomer A (e.g., R,S) | High affinity, precise fit | Desired biological/therapeutic effect (Eutomer). |

| Isomer B (e.g., S,R) | Low affinity, poor fit | Inactive or significantly reduced activity (Distomer). researchgate.net |

| Isomer C (e.g., R,R) | Binds to a different target | Different biological effect (may be desirable or undesirable). |

| Isomer D (e.g., S,S) | Binds with moderate affinity | Partial or weak activity. |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(1-Methyl-1H-imidazol-4-yl)butan-2-ol?

Answer:

The synthesis typically involves alkylation or condensation reactions to introduce the imidazole moiety. A representative approach includes:

- Step 1: Reacting 1-methylimidazole with a halogenated butanol derivative (e.g., 4-chlorobutan-2-ol) under basic conditions (e.g., NaH/DMSO at 100°C) to facilitate nucleophilic substitution .

- Step 2: Purification via column chromatography or recrystallization to isolate the product.

Key challenges include regioselectivity in imidazole substitution and minimizing side reactions. NMR and LC-MS are critical for verifying purity and structural integrity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR: Identifies proton environments (e.g., imidazole C-H protons at δ ~7.5–7.9 ppm) and hydroxyl group interactions .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z ~169.1).

- IR Spectroscopy: Detects O-H stretches (~3200–3600 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹).

- HPLC: Ensures >95% purity, especially for biological assays .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or ORTEP-III provides unambiguous stereochemical data. For example:

- Unit cell parameters (e.g., monoclinic P21/c space group) and thermal ellipsoid plots clarify bond angles and torsional strain in the butanol chain .

- Discrepancy resolution: Compare experimental data with DFT-optimized structures (e.g., using Gaussian09) to address outliers in bond lengths or angles .

Advanced: What strategies mitigate low yields in imidazole alkylation reactions?

Answer:

- Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the imidazole nitrogen .

- Temperature control: Reactions at 80–100°C minimize side products like over-alkylation .

- Catalytic additives: Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems.

Contradictions in literature methods (e.g., optimal base selection) require systematic screening via DoE (Design of Experiments) .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

- Molecular docking (AutoDock Vina): Screens binding affinity to targets (e.g., histamine receptors) using imidazole’s hydrogen-bonding capability.

- MD Simulations (GROMACS): Analyzes stability of ligand-protein complexes over 100-ns trajectories .

- ADMET Prediction (SwissADME): Estimates pharmacokinetic properties (e.g., logP ~0.8 suggests moderate lipophilicity) .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity: Store in amber vials at –20°C to prevent imidazole ring oxidation.

- Hygroscopicity: Use desiccants (e.g., silica gel) to avoid hydroxyl group hydrolysis.

- Long-term stability: Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How to analyze conflicting data in reaction kinetics studies?

Answer:

- Rate constant determination: Use UV-Vis spectrophotometry to track substrate depletion (e.g., λmax = 223 nm for aldehyde intermediates) .

- Statistical validation: Apply the F-test to compare Arrhenius parameters (e.g., Ea = 50–60 kJ/mol) across studies. Contradictions may arise from solvent polarity effects or competing pathways .

Advanced: What methodologies assess metal-chelating properties of this compound?

Answer:

- Ferrozine assay: Quantify Fe²⁺ chelation by monitoring absorbance decay at 562 nm .

- ITC (Isothermal Titration Calorimetry): Measures binding stoichiometry and thermodynamic parameters (ΔH, ΔS).

- EPR Spectroscopy: Detects paramagnetic shifts upon metal coordination (e.g., Cu²⁺) .

Basic: What safety protocols are critical during synthesis?

Answer:

- Ventilation: Use fume hoods to handle volatile bases (e.g., NaH).

- PPE: Nitrile gloves and goggles to prevent skin/eye contact with DMSO.

- Waste disposal: Neutralize acidic/basic residues before disposal .

Advanced: How to optimize enantiomeric purity for chiral derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.